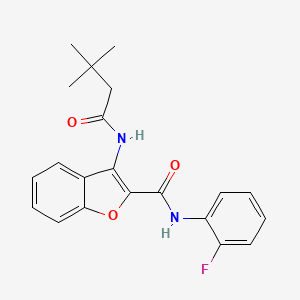
3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,3-Dimethylbutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide, commonly referred to as “3-DMBC-FPBC”, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. This compound has been used in research studies as a tool to investigate the structure, function, and therapeutic potential of various biological systems. The purpose of
科学研究应用
3-DMBC-FPBC has been used in scientific research studies to investigate the structure, function, and therapeutic potential of various biological systems. For example, this compound has been used to study the effects of various compounds on the cell cycle and apoptosis in cancer cells. It has also been used in studies to investigate the effects of compounds on the immune system and to study the mechanism of action of various drugs. Additionally, 3-DMBC-FPBC has been used to study the structure and function of proteins and enzymes, as well as to investigate the structure and function of various receptors.
作用机制
The mechanism of action of 3-DMBC-FPBC is not yet fully understood. However, it is thought to interact with a variety of biological targets, including proteins and enzymes, as well as cell membrane receptors. Additionally, it is thought to interact with DNA and RNA, modulating gene expression and influencing cell cycle progression.
Biochemical and Physiological Effects
3-DMBC-FPBC has been shown to have a variety of biochemical and physiological effects. In studies, this compound has been shown to modulate the expression of various genes, including those involved in cell cycle progression and apoptosis. Additionally, it has been shown to interact with various proteins and enzymes, modulating their activity and influencing various biochemical pathways. Furthermore, it has been shown to interact with cell membrane receptors, modulating their activity and influencing cellular signaling pathways.
实验室实验的优点和局限性
The use of 3-DMBC-FPBC in laboratory experiments has several advantages. This compound is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, it is highly stable and can be stored for extended periods of time without significant degradation. Furthermore, it is relatively non-toxic and has a low potential for causing adverse effects.
However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain types of experiments. Additionally, it is not very specific in its interactions with biological targets, which can make it difficult to study the effects of specific compounds.
未来方向
The potential future directions for the use of 3-DMBC-FPBC in scientific research are numerous. For example, this compound could be used to study the structure and function of various proteins and enzymes, as well as to investigate the effects of various compounds on cell cycle progression and apoptosis. Additionally, it could be used to study the mechanism of action of various drugs, as well as to investigate the structure and function of various receptors. Furthermore, it could be used to study the effects of compounds on the immune system, as well as to investigate the effects of various compounds on gene expression. Finally, it could be used to investigate the potential therapeutic applications of various compounds.
合成方法
3-DMBC-FPBC is a synthetic compound that can be synthesized using two different methods. The first method involves the reaction of 3-dimethylbutanamido-N-fluorophenyl-1-benzofuran-2-carboxylic acid (3-DMBC-FPCA) with 2-fluorobenzoyl chloride in the presence of anhydrous potassium carbonate. The second method involves the reaction of 3-dimethylbutanamido-N-fluorophenyl-1-benzofuran-2-carboxylic acid (3-DMBC-FPCA) with 2-fluorobenzoyl bromide in the presence of anhydrous potassium carbonate. Both methods produce 3-DMBC-FPBC in yields of up to 95%.
属性
IUPAC Name |
3-(3,3-dimethylbutanoylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-21(2,3)12-17(25)24-18-13-8-4-7-11-16(13)27-19(18)20(26)23-15-10-6-5-9-14(15)22/h4-11H,12H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDHXPMZFMGHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-dimethylbutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

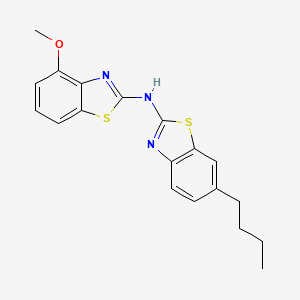
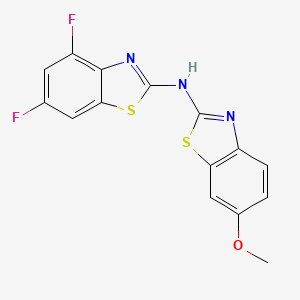
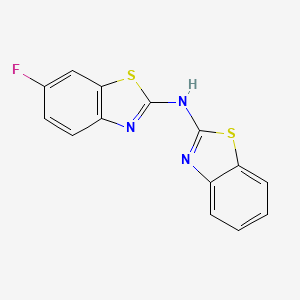
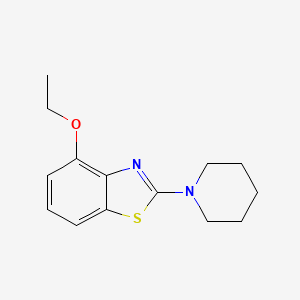
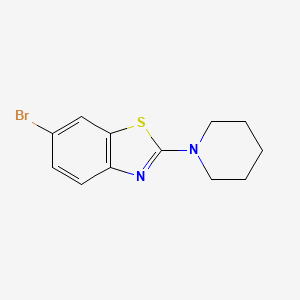
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500418.png)
![2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B6500429.png)
![5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500444.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6500450.png)
![3-[(2-fluorophenyl)methyl]-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6500456.png)
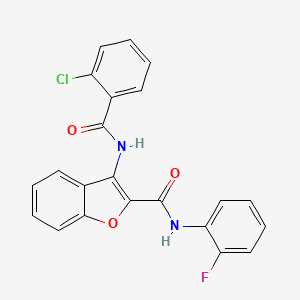
![ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate](/img/structure/B6500493.png)
![3-(4-chlorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6500495.png)
![N-(2-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B6500501.png)